molecular formula C10H14N2O3S B14599578 N-(4-Aminophenyl)-N-(methanesulfonyl)propanamide CAS No. 61068-52-8

N-(4-Aminophenyl)-N-(methanesulfonyl)propanamide

Katalognummer: B14599578
CAS-Nummer: 61068-52-8
Molekulargewicht: 242.30 g/mol
InChI-Schlüssel: RMOIZUQANVUFRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide backbone with a 4-aminophenyl and a methylsulfonyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- typically involves the reaction of 4-aminobenzene sulfonamide with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound might involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic reactions.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Wirkmechanismus

The mechanism of action of Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propanamide, N-(4-aminophenyl)-N-(ethylsulfonyl)-
  • Propanamide, N-(4-aminophenyl)-N-(methylthio)-
  • Propanamide, N-(4-aminophenyl)-N-(methylcarbamoyl)-

Uniqueness

Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is unique due to the presence of both the 4-aminophenyl and methylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups can result in unique properties that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

61068-52-8

Molekularformel

C10H14N2O3S

Molekulargewicht

242.30 g/mol

IUPAC-Name

N-(4-aminophenyl)-N-methylsulfonylpropanamide

InChI

InChI=1S/C10H14N2O3S/c1-3-10(13)12(16(2,14)15)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3

InChI-Schlüssel

RMOIZUQANVUFRO-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.